2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound with the molecular formula C12H16BBrO2. It is known for its unique structure, which includes a bromomethyl group and a nitrophenyl group attached to a dioxaborinane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Bromination: The starting material, 2-methyl-4-nitrophenyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of Dioxaborinane Ring: The brominated intermediate is then reacted with neopentyl glycol in the presence of a boron source such as boron trifluoride etherate.
Chemical Reactions Analysis
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Scientific Research Applications
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the nitro group can be reduced to an amine. The boron atom in the dioxaborinane ring can coordinate with various ligands, making it useful in catalytic processes .
Comparison with Similar Compounds
2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
2-(Bromomethyl)phenylboronic acid: This compound lacks the nitro group and the dioxaborinane ring, making it less versatile in certain reactions.
4-Bromomethyl-2-biphenylcarbonitrile: This compound has a similar bromomethyl group but differs in the presence of a biphenyl structure and a cyano group.
2-(2-Bromoethyl)-1,3-dioxolane: This compound has a similar dioxolane ring but lacks the nitro and phenyl groups, making it less reactive in certain applications.
Properties
CAS No. |
673456-19-4 |
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Molecular Formula |
C12H15BBrNO4 |
Molecular Weight |
327.97 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H15BBrNO4/c1-12(2)7-18-13(19-8-12)11-4-3-10(15(16)17)5-9(11)6-14/h3-5H,6-8H2,1-2H3 |
InChI Key |
HZJVVKRTLVMYBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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